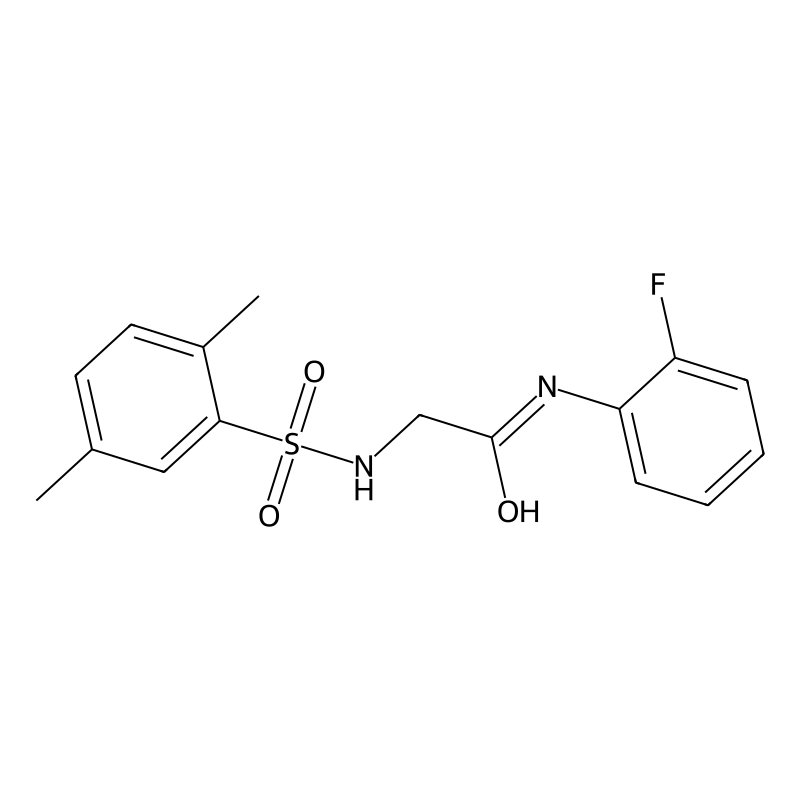

2-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(2,5-Dimethylbenzenesulfonamido)-N-(2-fluorophenyl)acetamide is a synthetic compound characterized by its unique molecular structure, which includes a sulfonamide group and an acetamide moiety. Its molecular formula is with a molecular weight of approximately 336.38 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its bioactive properties.

There is no current information available on the specific mechanism of action of this compound.

- Wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators.

- Working in a well-ventilated fume hood.

- Following safe handling practices for organic chemicals.

Future Research Directions

- Synthesis and characterization of the compound to confirm its structure and properties.

- Investigation of potential biological activity or applications in medicinal chemistry.

- Computational modeling to predict its reactivity and interactions with other molecules.

- Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

- Acylation: The acetamide moiety can be acylated further to create derivatives with enhanced biological activity.

- Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze, resulting in the formation of corresponding carboxylic acids and amines.

These reactions are crucial for modifying the compound to enhance its therapeutic efficacy or to create analogs for further study .

2-(2,5-Dimethylbenzenesulfonamido)-N-(2-fluorophenyl)acetamide exhibits significant biological activity, particularly in the following areas:

- Antitumor Activity: Research indicates that sulfonamide derivatives like this compound have demonstrated antitumor properties in various cancer cell lines. They may inhibit tumor growth by interfering with specific cellular pathways.

- Antimicrobial Properties: Similar compounds have shown effectiveness against a range of bacterial and fungal pathogens, suggesting potential use as antimicrobial agents.

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, which is valuable in drug design for targeting specific diseases.

The synthesis of 2-(2,5-Dimethylbenzenesulfonamido)-N-(2-fluorophenyl)acetamide typically involves multiple steps:

- Preparation of the Sulfonamide: The initial step involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide.

- Formation of the Acetamide: The sulfonamide is then reacted with 2-fluoroaniline in the presence of an acylating agent to yield the final product.

- Purification: The crude product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for research applications.

This compound has several notable applications:

- Pharmaceutical Development: Due to its biological activity, it serves as a lead compound in drug discovery efforts aimed at developing new antitumor and antimicrobial agents.

- Research Tool: It can be utilized in biochemical assays to explore enzyme functions and interactions within biological systems.

- Synthetic Intermediate: The compound can also act as an intermediate in the synthesis of more complex molecules in organic chemistry.

Interaction studies involving 2-(2,5-Dimethylbenzenesulfonamido)-N-(2-fluorophenyl)acetamide focus on its binding affinity to various biological targets:

- Receptor Binding: Investigations into how this compound interacts with specific receptors may reveal insights into its mechanism of action and potential therapeutic uses.

- Enzyme Kinetics: Studies measuring the inhibition kinetics provide information on how effectively this compound can inhibit target enzymes, which is critical for understanding its pharmacological profile.

Several compounds share structural features with 2-(2,5-Dimethylbenzenesulfonamido)-N-(2-fluorophenyl)acetamide. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(5-Ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide | Contains a pyrimidine core | Antitumor and antimicrobial activities |

| N-(4-Fluorophenyl)acetamide | Similar acetamide structure | Antimicrobial properties |

| N-(2-Fluorophenyl)acetamide | Basic acetamide structure | Antitumor activity |

Uniqueness

What sets 2-(2,5-Dimethylbenzenesulfonamido)-N-(2-fluorophenyl)acetamide apart from these compounds is its specific combination of a sulfonamide group with a fluorinated phenyl ring, which may enhance its bioactivity and selectivity towards certain biological targets compared to simpler amides or other derivatives lacking these features .